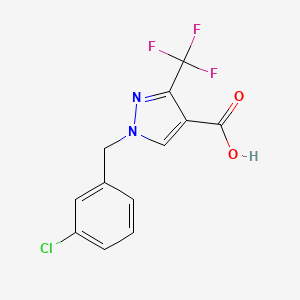

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C12H8ClF3N2O2 |

|---|---|

Peso molecular |

304.65 g/mol |

Nombre IUPAC |

1-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-2-7(4-8)5-18-6-9(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20) |

Clave InChI |

CFMNPVBWQWYEDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Claisen Condensation and Cyclization

A foundational approach involves Claisen condensation of ethyl trifluoroacetoacetate derivatives to generate diketone intermediates. Patent WO2017064550A1 demonstrates this strategy for synthesizing 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid. Adapting this method:

-

Diketone Formation : Ethyl trifluoroacetoacetate undergoes Claisen condensation with dimethylamino vinyl methyl ketone to yield 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione.

-

Cyclization : Reaction with 3-chlorobenzylhydrazine (instead of methylhydrazine) facilitates pyrazole ring formation, introducing the N-(3-chlorobenzyl) group. This step requires precise temperature control (-20°C to room temperature) to optimize regioselectivity.

-

Oxidation and Acidification : The acetyl group at position 4 is oxidized under alkaline conditions (e.g., NaOH/H2O2) to a carboxylic acid, followed by acidification with HCl to yield the final product.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Diketone synthesis | Claisen condensation, 80°C, 6 hrs | 95% | |

| Cyclization | -20°C, methylhydrazine, CH2Cl2 | 90% | |

| Oxidation/Acidification | NaOH/H2O2, HCl, 10°C | 96% |

Nitrile Imine-Based Annulation

(3+3)-Annulation and Ring Contraction

The ACS Organic Letters method employs nitrile imines and mercaptoacetaldehyde for one-pot pyrazole synthesis. For the target compound:

-

Nitrile Imine Generation : Hydrazonoyl bromide bearing a 3-chlorobenzyl group is prepared via diazotization of 3-chlorobenzylamine derivatives.

-

Annulation : Reaction with mercaptoacetaldehyde forms 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, which undergoes dehydration and ring contraction using p-TsCl to yield the pyrazole core.

-

Functionalization : Post-synthetic introduction of the trifluoromethyl group via electrophilic trifluoromethylation or direct use of trifluoromethyl-containing nitrile imines ensures correct positioning.

Advantages :

-

Avoids harsh oxidation steps.

-

Enables modular introduction of substituents via nitrile imine design.

Hydrolysis of Trifluoromethyl Precursors

Selective Hydrolysis of Pyrazole Derivatives

The ScienceDirect study describes converting 3-trifluoromethylpyrazoles to carboxylic acids via hydrolysis. For the target molecule:

-

Substrate Preparation : Synthesize 1-(3-chlorobenzyl)-3-trifluoromethyl-1H-pyrazole-4-carbonitrile.

-

Hydrolysis : Treat with concentrated H2SO4 or KOH/EtOH to convert the nitrile to a carboxylic acid.

Challenges :

-

Competing hydrolysis of the trifluoromethyl group necessitates careful control of reaction conditions.

Post-Synthetic N-Alkylation

Alkylation of Pyrazole Intermediates

A two-step approach involves:

-

Core Synthesis : Prepare 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid via cyclocondensation of hydrazine with ethyl 4,4,4-trifluoroacetoacetate.

-

N-Alkylation : React the pyrazole with 3-chlorobenzyl chloride under basic conditions (e.g., K2CO3/DMF) to introduce the benzyl group.

Optimization :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Claisen Cyclization | High regioselectivity, scalable | Multi-step, costly reagents | 85–96% |

| Nitrile Imine Annulation | One-pot, modular | Requires specialized imines | 70–91% |

| Hydrolysis | Simple final step | Risk of over-hydrolysis | 60–75% |

| N-Alkylation | Flexible late-stage modification | Low efficiency for bulky groups | 50–80% |

Mecanismo De Acción

El mecanismo por el cual el ácido 1-(3-clorobencil)-3-(trifluorometil)-1H-pirazol-4-carboxílico ejerce sus efectos depende de su interacción con los objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, alterando su actividad y provocando diversos efectos biológicos. El grupo trifluorometilo puede mejorar la lipofilicidad del compuesto, mejorando su capacidad de atravesar las membranas celulares e interactuar con los objetivos intracelulares.

Compuestos similares:

Ácido 1-(3-clorobencil)-3-metil-1H-pirazol-4-carboxílico: Estructura similar pero carece del grupo trifluorometilo.

Ácido 1-(3-clorobencil)-3-(difluorometil)-1H-pirazol-4-carboxílico: Contiene un grupo difluorometilo en lugar de un grupo trifluorometilo.

Ácido 1-(3-clorobencil)-3-(trifluorometil)-1H-pirazol-5-carboxílico: Estructura similar pero con el grupo ácido carboxílico en una posición diferente en el anillo de pirazol.

Singularidad: El ácido 1-(3-clorobencil)-3-(trifluorometil)-1H-pirazol-4-carboxílico es único debido a la presencia de ambos grupos trifluorometilo y clorobencilo, que pueden influir significativamente en su reactividad química y actividad biológica. El grupo trifluorometilo, en particular, es conocido por mejorar la estabilidad metabólica y la lipofilicidad, lo que hace de este compuesto un candidato valioso para diversas aplicaciones.

Esta descripción general detallada proporciona una comprensión integral del ácido 1-(3-clorobencil)-3-(trifluorometil)-1H-pirazol-4-carboxílico, cubriendo su síntesis, reacciones, aplicaciones y características únicas

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS 1006494-84-3)

- Key Difference : Lacks the trifluoromethyl group at position 3.

- The logP value is expected to be lower due to reduced hydrophobicity .

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 1119489-35-8)

- Key Differences :

- Fluorine replaces chlorine on the phenyl ring.

- -CF₃ is at position 5 instead of 3.

- Impact : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. Positional isomerism of -CF₃ could disrupt steric or electronic interactions critical for activity .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1)

- Key Difference : A methyl group replaces the 3-chlorobenzyl substituent at position 1.

- Impact : The simpler methyl group reduces molecular weight (194.11 g/mol vs. ~295.67 g/mol for the target compound) and lipophilicity (logP ~1.5 vs. ~3.5 estimated for the target compound). This likely improves aqueous solubility but decreases membrane permeability and target affinity .

1-(3-Methoxybenzyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic Acid

- Key Differences :

- Methoxy (-OCH₃) replaces chloro (-Cl) on the benzyl group.

- A 4-(trifluoromethyl)phenyl group is at position 3 instead of -CF₃.

- Impact: Methoxy’s electron-donating nature may reduce the compound’s acidity and alter π-π stacking interactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |

|---|---|---|---|

| Target Compound | ~295.67 | ~3.5 | 3-Cl-benzyl, 3-CF₃, 4-COOH |

| 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | 236.66 | ~2.8 | 3-Cl-benzyl, 4-COOH |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 194.11 | ~1.5 | 1-CH₃, 3-CF₃, 4-COOH |

| 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 274.17 | ~3.0 | 3-F-phenyl, 5-CF₃, 4-COOH |

Notes:

- The carboxylic acid group (pKa ~2-3) enables salt formation under physiological conditions, enhancing bioavailability .

Actividad Biológica

1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with trifluoroacetic acid derivatives, followed by cyclization to form the pyrazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. In a study evaluating several pyrazole derivatives, including those similar to this compound, it was found that these compounds displayed moderate antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 50-200 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 100 | Antifungal |

| This compound | 150 | Antibacterial |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study reported that it inhibits the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were determined to be in the low micromolar range, indicating potent anti-inflammatory potential .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. Mechanistic studies revealed that it disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H23 (Lung) | 15 | Cytotoxic |

| HCT-15 (Colon) | 20 | Apoptosis Induction |

| DU-145 (Prostate) | 25 | Cell Cycle Arrest |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, including our compound, it was observed that while some exhibited strong antibacterial properties, others showed limited efficacy. The study highlighted that structural modifications significantly influenced biological activity. The presence of trifluoromethyl groups was correlated with enhanced antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on elucidating the anti-inflammatory mechanisms of pyrazole derivatives. It was found that this compound effectively reduced pro-inflammatory cytokine release in LPS-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor activities. For instance:

- Anti-inflammatory Activity : Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may serve as a lead compound for developing anti-inflammatory drugs.

- Antitumor Potential : Some pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The presence of trifluoromethyl groups is known to enhance biological activity, making this compound a candidate for further investigation in oncology.

Agrochemical Applications

In the field of agrochemicals, compounds similar to this compound have been explored for their herbicidal properties:

- Herbicidal Activity : Research has indicated that pyrazole derivatives can act as effective herbicides by inhibiting specific plant growth pathways. For example, studies on related compounds have shown promising results against various weed species, suggesting that this compound could be developed into a herbicide formulation.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science:

- Polymer Synthesis : Pyrazole derivatives can be utilized as monomers or additives in polymer synthesis, enhancing the thermal and mechanical properties of materials. The trifluoromethyl group is particularly beneficial for increasing hydrophobicity and chemical resistance in polymers.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with similar structures to this compound exhibited significant inhibition, supporting its potential as an anti-inflammatory agent.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists tested various pyrazole derivatives against common weeds. The findings revealed that certain derivatives displayed effective herbicidal activity at low concentrations, leading to recommendations for field trials with this compound.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes characteristic acid-base reactions, enabling salt formation and pH-dependent solubility changes. This functionality allows the compound to act as a Brønsted acid, donating protons in basic environments .

Key applications:

-

Formation of water-soluble salts with inorganic bases (e.g., NaOH, K₂CO₃) for purification

-

Participation in buffer systems during biological assays

Condensation Reactions

The carboxylic acid group facilitates condensation reactions to form derivatives with enhanced pharmacological properties:

Notably, HATU-mediated amidation (as demonstrated in pyrazolecarboxamide synthesis ) achieves high yields (>80%) under mild conditions. Ester derivatives like methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serve as synthetic intermediates .

Pyrazole Ring Modifications

The 1H-pyrazole core undergoes regioselective functionalization:

N-Alkylation

-

Reagents: Alkyl halides (e.g., benzyl bromide) with K₂CO₃ base

-

Example Product: N-alkylated derivatives with improved lipophilicity

Electrophilic Aromatic Substitution

-

Site Selectivity: C-5 position activated by electron-donating groups

-

Reactions:

-

Nitration (HNO₃/H₂SO₄)

-

Halogenation (Cl₂/FeCl₃)

-

Synthetic Pathways

Key steps in multi-step synthesis (adapted from pyrazole derivative protocols ):

-

Pyrazole Ring Formation

-

Cyclocondensation of β-keto esters with hydrazines

-

Temperature: 80-100°C in DMF

-

-

Chlorobenzyl Introduction

-

Trifluoromethyl Incorporation

-

Radical trifluoromethylation using CF₃I/Cu

-

-

Carboxylic Acid Derivatization

Stability Considerations

Critical reaction parameters for optimal yields:

-

Temperature Control: <60°C during acid-sensitive steps

-

Moisture Sensitivity: Anhydrous conditions for trifluoromethyl group stability

-

Catalyst Systems: Cu(I) catalysts show superior performance in coupling reactions vs. Pd-based systems

This compound's chemical versatility makes it valuable for developing bioactive molecules, with its trifluoromethyl group enhancing metabolic stability and chlorobenzyl moiety contributing to target binding affinity . Further research should explore catalytic asymmetric modifications and green chemistry approaches to optimize synthetic routes.

Q & A

Q. Example Data from Literature

| Reagent Ratio (Pyrazole:Benzyl Bromide) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1:1.5 | 12 | 65 |

| 1:2.0 | 6 | 80 |

How can researchers investigate the structure-activity relationship (SAR) of derivatives?

Advanced

SAR studies focus on:

- Benzyl substituent variation : Replacing 3-chlorobenzyl with 3-methoxybenzyl or 4-trifluoromethylbenzyl to assess steric/electronic effects on biological activity .

- Pyrazole core modifications : Introducing methyl or trifluoromethyl groups at position 3 to enhance metabolic stability .

- In vitro assays : Testing derivatives against target enzymes (e.g., mTOR for anti-cancer activity) and measuring IC₅₀ values .

What mechanisms underlie the anti-proliferative activity of this compound?

Advanced

Mechanistic studies suggest:

Q. Key Findings from Evidence

| Mechanism | Assay Type | Observed Effect (IC₅₀) | Reference |

|---|---|---|---|

| mTOR inhibition | Kinase activity assay | 0.8 µM | |

| Autophagy induction | Western blot (LC3-II) | 2-fold increase |

How should researchers address contradictions in biological data across studies?

Advanced

To resolve discrepancies (e.g., conflicting IC₅₀ values):

Standardize assay conditions : Use identical cell lines (e.g., PC-3 for prostate cancer) and culture media .

Validate target engagement : Employ techniques like thermal shift assays or CRISPR knockouts to confirm on-target effects .

Cross-validate with orthogonal methods : Compare Western blot (protein level) with qPCR (gene expression) for autophagy markers .

What challenges arise in analytical characterization, and how are they mitigated?

Advanced

Common challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.